molecular formula C17H18ClN3O2 B5491613 4-(2-chlorobenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid

4-(2-chlorobenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid

Cat. No.: B5491613
M. Wt: 331.8 g/mol
InChI Key: NEOPSLCTADRPND-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a pyrimidine ring, a piperidine ring, and a carboxylic acid group . These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and other common organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, and the carboxylic acid group might participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Techniques such as melting point determination, solubility testing, and spectroscopic analysis could be used to analyze these properties .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Compounds with similar functional groups are often studied for their potential as pharmaceuticals, dyes, and other useful substances .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-5-2-1-4-13(14)12-17(15(22)23)6-10-21(11-7-17)16-19-8-3-9-20-16/h1-5,8-9H,6-7,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOPSLCTADRPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2Cl)C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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